2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidinones This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety linked to a pyrimidinone ring
Preparation Methods
The synthesis of 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Introduction of the pyrimidinone ring: This step involves the condensation of the benzofuran intermediate with suitable reagents, such as urea or thiourea, to form the pyrimidinone ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide can be compared with other similar compounds, such as:
Benzofuro[3,2-d]pyrimidinones: These compounds share the same core structure but differ in the nature and position of substituents.
Benzofuran derivatives: These compounds contain the benzofuran moiety but lack the pyrimidinone ring.
Pyrimidinone derivatives: These compounds contain the pyrimidinone ring but lack the benzofuran moiety.
The uniqueness of 2-(2,4-dioxo-3-phenyl-1
Properties
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-28-12-11-22-17(25)13-23-18-15-9-5-6-10-16(15)29-19(18)20(26)24(21(23)27)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZPREWWBUQRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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